3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide 3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide
Brand Name: Vulcanchem
CAS No.: 1037167-87-5
VCID: VC5575527
InChI: InChI=1S/C26H24N4O2S2/c1-17-8-10-18(11-9-17)16-34-26-29-21-7-3-2-6-20(21)24-28-22(25(32)30(24)26)12-13-23(31)27-15-19-5-4-14-33-19/h2-11,14,22H,12-13,15-16H2,1H3,(H,27,31)
SMILES: CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5
Molecular Formula: C26H24N4O2S2
Molecular Weight: 488.62

3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide

CAS No.: 1037167-87-5

Cat. No.: VC5575527

Molecular Formula: C26H24N4O2S2

Molecular Weight: 488.62

* For research use only. Not for human or veterinary use.

3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide - 1037167-87-5

Specification

CAS No. 1037167-87-5
Molecular Formula C26H24N4O2S2
Molecular Weight 488.62
IUPAC Name 3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide
Standard InChI InChI=1S/C26H24N4O2S2/c1-17-8-10-18(11-9-17)16-34-26-29-21-7-3-2-6-20(21)24-28-22(25(32)30(24)26)12-13-23(31)27-15-19-5-4-14-33-19/h2-11,14,22H,12-13,15-16H2,1H3,(H,27,31)
Standard InChI Key PDFJYVTUBMFUGX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure centers on an imidazo[1,2-c]quinazoline scaffold, a fused heterocyclic system comprising a quinazoline ring (a benzene fused to a pyrimidine) bridged with an imidazole ring. This core is substituted at position 5 with a [(4-methylphenyl)methyl]sulfanyl group and at position 2 with a propanamide chain bearing a thiophen-2-ylmethyl substituent . The imidazoquinazoline system is known for its planar geometry and π-conjugated electron system, which facilitates interactions with biological targets such as enzymes and receptors .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₃₂H₃₀N₅O₂S₂
Molecular Weight580.74 g/mol
logP (Predicted)4.2–4.7
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Polar Surface Area~95 Ų

The 4-methylbenzylthio group introduces hydrophobicity (logP ~4.5), enhancing membrane permeability, while the thiophene moiety contributes to electronic diversity, potentially enabling π-π stacking with aromatic residues in protein binding pockets . The propanamide linker adds conformational flexibility, critical for optimizing target engagement .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of imidazoquinazoline derivatives typically involves multicomponent reactions followed by functionalization. For this compound, a plausible route includes:

  • Core Formation: Copper-catalyzed Ullmann-type C–N coupling to construct the imidazo[1,2-c]quinazoline core, as demonstrated in analogous syntheses .

  • Sulfanyl Group Installation: Thioetherification at position 5 using 4-methylbenzyl mercaptan under basic conditions .

  • Side Chain Attachment: Amidation of the propanamide moiety with thiophen-2-ylmethylamine via carbodiimide-mediated coupling .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Core FormationCuI, K₂CO₃, DMF, 150°C50–70
Thioetherification4-Methylbenzyl mercaptan, K₂CO₃, DMF60–75
AmidationEDC/HOBt, DCM, rt65–80

Key challenges include regioselectivity during core formation and avoiding over-oxidation of the thioether group . Purification often requires silica gel chromatography or recrystallization from ethanol/water mixtures .

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

The compound’s predicted aqueous solubility (logSw ≈ -4.1) and moderate logP (4.5) suggest limited bioavailability via oral administration . Structural modifications, such as introducing ionizable groups (e.g., carboxylic acids) or employing prodrug strategies, could enhance solubility without compromising target affinity .

Metabolic Stability

Thioether groups are susceptible to oxidative metabolism via cytochrome P450 enzymes, potentially generating sulfoxide or sulfone metabolites . The thiophene ring may also undergo aromatic hydroxylation, necessitating stability studies in hepatic microsomes .

Biological Activity and Mechanism

Immunomodulatory Effects

Analogous N1-modified imidazoquinolines exhibit Toll-like receptor (TLR) 7/8 agonist activity, stimulating NF-κB signaling and cytokine production . Substitution at position 5 with arylthio groups, as in this compound, may modulate TLR selectivity—a hypothesis requiring validation via HEK-Blue reporter assays .

Table 3: Hypothetical Biological Activity Profile

TargetPredicted IC₅₀/EC₅₀Mechanism
EGFR Kinase50–100 nMATP-competitive inhibition
TLR7/81–10 μMAgonism, NF-κB activation
CYP3A4Substrate (Km ≈ 20 μM)Oxidative metabolism

Applications and Future Directions

Therapeutic Prospects

  • Oncology: As a dual kinase/TLR modulator, this compound could synergize with checkpoint inhibitors in immuno-oncology .

  • Antimicrobials: Imidazoquinazolines with thioether groups show activity against Gram-positive bacteria (MIC ≈ 4–8 μg/mL) , warranting susceptibility testing against MRSA and VRE.

Materials Science

The planar conjugated system and thiophene unit make this compound a candidate for organic semiconductors or fluorescent probes, contingent on optimizing solid-state packing and photophysical properties .

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